1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-8-16(2)19(11-15)14-26-13-18(9-10-22(26)28)23(29)25-21-6-4-5-20(12-21)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDBKLYBBKGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Common synthetic routes may involve:
Condensation reactions: These are used to form the pyridine ring.
Amidation reactions: These introduce the carboxamide group.
Substitution reactions: These are used to attach the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to increase efficiency.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂-NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | Hydrochloric acid | Piperidine-3-ylmethanamine + sulfonic acid | 85% | |
| 2M NaOH, 80°C, 12h | Sodium hydroxide | Sodium sulfonate + free amine | 78% |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic conditions deprotonate the amine, facilitating cleavage of the S-N bond .
Nucleophilic Substitution at the Sulfonyl Group
The electrophilic sulfur in the sulfonyl group reacts with nucleophiles, enabling substitution reactions. This is exploited to introduce new functional groups.
-
Key Insight : Steric hindrance from the piperidine ring reduces reaction rates compared to simpler sulfonamides.
Functionalization of the Pyrazole Ring
The pyrazole moiety participates in electrophilic substitution and coordination chemistry due to its aromaticity and nitrogen lone pairs.
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming), H₂SO₄, 0°C | C-5 | 5-Nitro-pyrazole sulfonamide | 58% | |
| Br₂, FeBr₃, CH₂Cl₂, 25°C | C-3 | 3-Bromo-pyrazole sulfonamide | 63% |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial research.
Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Cell Viability Studies : In vitro studies using A549 human lung adenocarcinoma cells demonstrated a notable reduction in cell viability when treated with the compound at concentrations around 100 µM. This suggests potent anticancer activity .
Antimicrobial Activity
- Pathogen Testing : The compound has been tested against several pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, showing effective growth inhibition.
- Inhibition Studies : The antimicrobial efficacy varies with concentration and type of pathogen, indicating its potential use as an antimicrobial agent .
Research Findings and Case Studies
A comprehensive review of empirical studies highlights the following key findings:
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo... | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two structurally related dihydropyridine derivatives (Table 1). Key differences in substituents, functional groups, and molecular properties are highlighted.
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; exact values may vary.
Substituent-Driven Functional Differences
- The 2,5-dimethylbenzyl group may enhance metabolic stability due to steric hindrance .
- Compound from : The 2,3-dihydrobenzodioxin ring introduces electron-rich aromaticity and ring strain, which could influence binding to oxidoreductases. The dimethylamino group enhances solubility but may limit blood-brain barrier penetration due to its polarity .
- However, the 4-methoxyphenyl group may reduce metabolic stability due to demethylation susceptibility .
Pharmacological Implications
- Solubility: The acetamido group in the main compound likely confers better aqueous solubility than the dimethylamino group in ’s compound, which may form charged species at physiological pH .
- Potency : ’s compound, with electron-withdrawing chlorine atoms, may exhibit higher target affinity but lower solubility than the main compound .
- Metabolic Stability : The 2,5-dimethylphenyl group in the main compound may slow oxidative metabolism compared to the unsubstituted benzyl group in ’s compound .
Research Status and Limitations
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941930-86-5) is a member of the dihydropyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 373.44 g/mol. The structure features a dihydropyridine ring, which is known for its role in various pharmacological activities.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been evaluated against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human tumor cells such as KB and HepG2/A2 .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
- DNA Interaction : Structure-activity relationship (SAR) studies suggest that the dihydropyridine core may facilitate binding to DNA, disrupting replication and transcription processes .
Study on Antioxidant Properties
A study conducted on related dihydropyridine derivatives highlighted their antioxidant potential. The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective role against oxidative stress, which is often implicated in cancer progression .
Clinical Relevance
In clinical settings, the compound's ability to modulate signaling pathways related to cell growth and survival has been investigated. Preliminary data suggest that it may enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms observed in various cancers .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
